molecular formula C11H7ClN2O2 B1278232 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine CAS No. 143268-23-9

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine

Cat. No. B1278232
M. Wt: 234.64 g/mol
InChI Key: JTVYQTIMSPNOID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds with a pyridazine ring is a common theme in the provided papers. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involves treating an acetic acid derivative with a hydrazinylpyridazine, followed by a series of reactions to achieve the desired compound . Although the exact synthesis of 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine is not described, similar synthetic strategies could potentially be applied, with appropriate modifications to incorporate the 1,3-benzodioxol-5-yl moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine has been elucidated using various spectroscopic techniques and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, as well as Hirshfeld surface analysis, have been employed to understand the molecular interactions and confirm the harmony between theoretical and experimental values .

Chemical Reactions Analysis

The papers describe the reactivity of heterocyclic compounds containing a pyridazine ring. For example, the synthesized compounds have been tested for their ability to displace [3H]diazepam from rat brain plasma membranes, indicating their potential interaction with central nervous system receptors . The reactivity with active halogen-containing reagents to afford various derivatives is also explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are inferred from their molecular structure and intermolecular interactions. For instance, the presence of intermolecular hydrogen bonds and other interactions such as C-Cl...cg (chlorine to centroid) interactions contribute to the stability and crystalline nature of these compounds . The HOMO-LUMO energy gap and global reactivity descriptors provide insight into the chemical reactivity of the compounds .

Scientific Research Applications

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Pyridazine derivatives, including 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine, have been investigated for their potential to inhibit the corrosion of mild steel in acidic environments. These compounds have shown promising results as mixed-type inhibitors, offering protection by interacting with metallic surfaces through physisorption and chemisorption mechanisms. This indicates their potential use in industrial applications where steel corrosion is a concern (Mashuga, Olasunkanmi, & Ebenso, 2017).

Material Science and Chemistry

  • Structural Analysis and Synthesis : Research on pyridazine derivatives has included the synthesis and structural analysis of various compounds. Studies have utilized techniques like density functional theory calculations, X-ray diffraction, and spectroscopic methods to elucidate the structure and properties of these compounds. These findings are crucial for understanding the chemical behavior and potential applications of pyridazine derivatives in material science and chemistry (Sallam et al., 2021).

Pharmaceutical Research

  • Potential Biological Activity : Some studies have explored the synthesis of novel indolylpyridazinone derivatives, which include compounds related to 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine. These compounds have shown antibacterial activity, highlighting their potential in pharmaceutical research and drug development (Abubshait, 2007).

Antioxidant Properties

  • Investigation of Antioxidant Activities : Research has also been conducted on fused heterocyclic compounds derived from pyridazine derivatives, assessing their antioxidant properties. Such studies are significant for evaluating the potential health benefits and therapeutic applications of these compounds (Salem et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety measures should always be followed when handling chemical compounds .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-4-2-8(13-14-11)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVYQTIMSPNOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262795
Record name 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine

CAS RN

143268-23-9
Record name 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143268-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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